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MreB protein

Antibacterial Gram-negative Drug Discovery

MreB (Murein cluster B) is a prokaryotic actin homolog and a highly conserved, essential cytoskeleton protein in most rod-shaped Gram-negative bacteria, where it orchestrates cell shape, division, chromosome segregation, and cell wall morphogenesis. Identified by CAS 149255-61-8, the purified protein is a critical reagent for in vitro studies of bacterial cytoskeleton dynamics and a validated target for novel antibiotic development, particularly against multi-drug-resistant pathogens.

Molecular Formula C8H8FNO2
Molecular Weight 0
CAS No. 149255-61-8
Cat. No. B1176897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMreB protein
CAS149255-61-8
SynonymsMreB protein
Molecular FormulaC8H8FNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MreB Protein (CAS 149255-61-8) - Essential Bacterial Cytoskeleton Target for Antibiotic Discovery & Research


MreB (Murein cluster B) is a prokaryotic actin homolog and a highly conserved, essential cytoskeleton protein in most rod-shaped Gram-negative bacteria, where it orchestrates cell shape, division, chromosome segregation, and cell wall morphogenesis [1]. Identified by CAS 149255-61-8, the purified protein is a critical reagent for in vitro studies of bacterial cytoskeleton dynamics and a validated target for novel antibiotic development, particularly against multi-drug-resistant pathogens [2]. Its distinct mechanism from clinically used antibiotics presents a high-value opportunity for bypassing existing resistance pathways [3].

Reported target for Gram-negative antibiotic discovery research
Distinct from clinical antibiotics; may bypass existing resistance pathways
Supports bacterial cytoskeleton dynamics and cell wall morphogenesis studies

Why Generic 'Cytoskeleton Inhibitors' Cannot Substitute for MreB-Specific Research Tools


MreB (actin homolog) and FtsZ (tubulin homolog) are distinct prokaryotic cytoskeletal proteins with non-overlapping functions in cell elongation and division, respectively [1]. Compounds that target these proteins exhibit highly specific mechanisms and phenotypic outcomes; for instance, MreB inhibition by A22 induces a rod-to-sphere morphological transition, while FtsZ inhibition by PC190723 blocks cell division, leading to filamentation [2]. Consequently, the use of 'generic' bacterial cytoskeleton inhibitors in research or drug discovery leads to confounding experimental results due to off-target effects on eukaryotic actin or non-specific disruption of critical cellular processes [3]. Procurement of purified MreB protein or validated MreB-specific modulators is therefore essential for accurate mechanistic studies and robust, reproducible high-throughput screening campaigns.

Target specificity mismatch
MreB (actin homolog) and FtsZ (tubulin homolog) control distinct processes; generic inhibitors may not be interchangeable and can produce different phenotypic readouts.
Phenotypic outcome divergence
MreB inhibition typically induces rod-to-sphere transition, whereas FtsZ inhibition causes filamentation. Confusing these readouts may lead to misinterpretation of mechanism.
Off-target potential on eukaryotic actin
Broad cytoskeleton inhibitors may affect eukaryotic actin, introducing confounding effects in cell-based assays. MreB-specific tools are recommended for accurate target engagement studies.

Quantitative Differentiation of MreB Inhibitors: Head-to-Head Evidence for Research & Procurement Decisions


TXH11106 vs. A22 & CBR-4830: Enhanced Bactericidal Activity Against Gram-Negative Pathogens

The third-generation MreB inhibitor TXH11106 demonstrates significantly enhanced bactericidal activity compared to first-generation A22 and second-generation CBR-4830 against key Gram-negative pathogens [1]. This correlates with a more potent, non-competitive inhibition of MreB ATPase activity, indicating a differentiated mechanism of action [2].

Bactericidal activity (MIC)
Head-to-head
TXH11106: 4–16 μg/mL
A22/CBR-4830: higher MIC (weaker activity)
Reported enhanced activity context; supports Gram-negative screening
Broth microdilution; E. coli, K. pneumoniae, A. baumannii, P. aeruginosa
Antibacterial Gram-negative Drug Discovery

CBR-4830 vs. Next-Generation Analogs: Quantified ATPase Inhibition Potency

CBR-4830 is a known MreB ATPase inhibitor, but its activity is modest compared to optimized analogs [1]. Direct biochemical assessment against purified E. coli MreB (EcMreB) provides a clear, quantitative ranking of inhibitory potency for structure-activity relationship (SAR) studies [2].

ATPase inhibition (IC50)
Head-to-head
CBR-4830 IC50 49 ± 8 μM
Analog 31 IC50 6 ± 2 μM (~8-fold difference)
Reference standard for benchmarking novel inhibitors
In vitro ATPase assay with purified E. coli MreB (EcMreB)
Enzymology ATPase SAR

A22 vs. No-Inhibitor Baseline: Quantified Impact on MreB Polymerization Dynamics

A22 acts as a competitive inhibitor of ATP binding to MreB, a mechanism that is directly quantified by its effect on the critical concentration required for MreB filament assembly [1]. This biophysical measurement provides a precise understanding of how A22 disrupts the bacterial cytoskeleton [2].

Critical concentration shift
Head-to-head
With A22: ~2000 nM
Without (ATP): 500 nM (4-fold increase)
Quantifies competitive ATP inhibition; validates polymerization assays
Light scattering, 10 mM imidazole, pH 7.0, 200 µM ATP, 4°C
Biophysics Polymerization Mechanism of Action

A22 vs. Antibiotics: Synergistic Activity Without Human Cell Toxicity

A22's value extends beyond its direct antibacterial effect; it exhibits potent synergy with conventional antibiotics against clinical isolates while demonstrating a favorable safety profile in vitro [1]. This combination potential is a key differentiator for developing novel anti-resistance strategies [2].

Synergy & safety endpoint
Cross-study
Synergy with ceftazidime, meropenem (FICI ≤ 0.5); no cytotoxic/hemolytic effects observed at synergistic concentrations
Supports adjuvant therapy research; re-sensitization context
66 clinical isolates; checkerboard/time-kill assays; human cell line safety tests
Antibiotic Adjuvant Synergy Toxicology

MP265 vs. A22: Reduced Toxicity Profile in an MreB Inhibitor Analog

MP265 is a structural analog of A22, specifically designed and reported to have a lower toxicity profile while maintaining the ability to inhibit MreB polymerization . This makes it a valuable, less cytotoxic alternative for cellular studies where A22's toxicity is a confounding factor [1].

Cytotoxicity profile
Data to verify
MP265 reported as ‘less toxic’ structural analog of A22
Qualitative toxicity context; requires independent validation
Specific CC50 data not provided; class-level inference
Chemical Probe Toxicology Analog

High-Impact Research & Industrial Applications for MreB Protein (CAS 149255-61-8)


Antibiotic Discovery: High-Throughput Screening (HTS) for Novel MreB ATPase Inhibitors

Procure purified, active MreB protein (CAS 149255-61-8) to develop and run primary biochemical screens for ATPase activity. Use CBR-4830 as a benchmark control (IC50 = 49 ± 8 μM) to validate assay performance and quantify the potency of novel hits [1]. Optimized analogs like Analog 31 (IC50 = 6 ± 2 μM) serve as positive controls for structure-activity relationship (SAR) expansion, providing a clear target profile for hit-to-lead campaigns [1].

Mechanism-of-Action Studies: Biophysical Characterization of Cytoskeleton Disruption

Use MreB protein in conjunction with the gold-standard inhibitor A22 for detailed biophysical studies. Reproduce the classic light-scattering polymerization assay to validate the mechanism of novel MreB inhibitors, confirming their ability to increase the critical concentration for filament assembly [2]. This provides definitive evidence that a compound directly targets MreB function, a critical step in target validation and publication [3].

Resistance-Breaking Adjuvant Development: Synergy Screening

Screen MreB inhibitors like A22 in combination with existing clinical antibiotics (e.g., ceftazidime, meropenem) against multi-drug-resistant Gram-negative bacterial strains [4]. Quantify synergy using checkerboard assays (FICI) to identify combinations that re-sensitize resistant pathogens and suppress biofilm formation without exhibiting cytotoxicity to human cells, thereby discovering new therapeutic strategies to combat antimicrobial resistance (AMR) [4].

Comparative Tool Compound Studies: Evaluating Next-Generation MreB Modulators

Utilize the spectrum of well-characterized MreB inhibitors (A22, MP265, CBR-4830, TXH11106) as a 'chemical biology toolkit' to dissect MreB function [1][5]. Compare the phenotypic and mechanistic outcomes of ATP-competitive inhibition (A22, MP265) versus non-competitive inhibition (TXH11106) to gain a deeper understanding of MreB's dynamic role in cell wall synthesis and identify the most promising modes of action for therapeutic intervention [5].

Application
Selection Property
Validation Focus
MreB ATPase inhibitor HTS
Biochemical assay with benchmark controls
Hit validation and potency ranking
Polymerization dynamics studies
Light-scattering biophysical assay
Critical concentration shift verification
Antibiotic adjuvant screening
Checkerboard synergy assay context
FICI quantification and biofilm endpoint monitoring
Inhibitor mechanistic profiling
Chemical biology toolkit (ATP-competitive vs. non-competitive)
Phenotypic and mode-of-action comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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